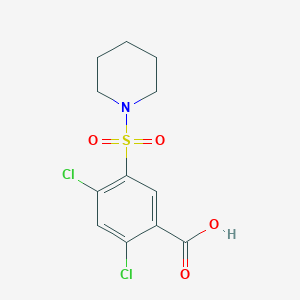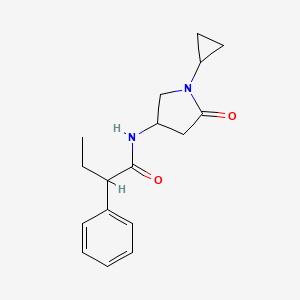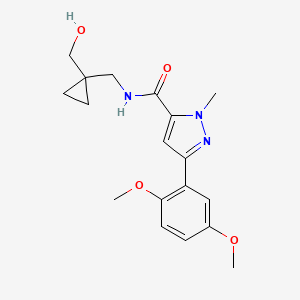![molecular formula C23H18N2O2S B2929696 N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 361159-26-4](/img/structure/B2929696.png)
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. It also has phenyl groups and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of different electron density due to the presence of the nitrogen and sulfur atoms in the thiazole ring, as well as the oxygen atom in the phenoxy and acetamide groups .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The thiazole ring, for example, might be involved in reactions with electrophiles or nucleophiles. The phenyl groups and the acetamide group could also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the thiazole ring, phenyl groups, and acetamide group could affect its solubility, melting point, and boiling point .Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a core structural resemblance to N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide, indicates their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors, such as the BPTES analog N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, have demonstrated efficacy in attenuating the growth of human lymphoma B cells both in vitro and in a mouse xenograft model, suggesting a therapeutic potential in cancer treatment by targeting glutaminase activity (Shukla et al., 2012).
Anticancer Activities of Aryloxyacetamide Derivatives
The synthesis of N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives has been explored, revealing compounds that show notable anticancer activity. This research underscores the potential of arylacetamide derivatives in developing new anticancer agents, offering insights into the structural features contributing to their efficacy (Tay, Yurttaş, & Demirayak, 2012).
Antibacterial and Nematicidal Activities
A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been synthesized, showing significant antibacterial activities against various bacteria strains and nematicidal activity against Meloidogyne incognita. This research indicates the potential of phenylacetamide derivatives in the design of new antibacterial agents and nematicides, highlighting the role of the thiazole moiety in enhancing biological activity (Lu, Zhou, Wang, & Jin, 2020).
Hypoglycemic Activity of Thiazolidinedione Derivatives
The synthesis and evaluation of novel 2, 4-thiazolidinedione derivatives for their hypoglycemic activity in a rodent model of diabetes have been conducted. This research provides a foundation for the development of new treatments for diabetes, illustrating the potential of thiazolidinedione derivatives in managing blood glucose levels (Nikalje, Deshp, & Une, 2012).
Mechanism of Action
Target of Action
Similar compounds have been known to target theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF in endothelial cells, primarily driving blood vessel formation, a process known as angiogenesis .
Mode of Action
This is a common mechanism for many drugs, especially those targeting enzymes or receptors .
Biochemical Pathways
VEGF signaling pathway . This pathway is crucial for angiogenesis, and its inhibition could lead to reduced blood vessel formation .
Pharmacokinetics
Similar compounds have been reported to have poor water solubility, which could affect their absorption and bioavailability .
Result of Action
If it indeed inhibits vegfr2, it could potentially lead to reduced angiogenesis, impacting the growth and spread of cancer cells .
properties
IUPAC Name |
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c26-22(15-17-7-3-1-4-8-17)25-23-24-21(16-28-23)18-11-13-20(14-12-18)27-19-9-5-2-6-10-19/h1-14,16H,15H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUVNKKRVXJJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2929616.png)


![2-(1-aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one hydrochloride](/img/structure/B2929621.png)
![4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2929623.png)
![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929624.png)


![7-(2-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2929629.png)
![2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

